Home > Products > Building Blocks P3311 > 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid - 171919-37-2

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Catalog Number: EVT-1218017
CAS Number: 171919-37-2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl trans-4-Oxo-1-phenyl-2-tetralincarboxylate

  • Compound Description: This compound is a precursor used in the synthesis of Ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate, which ultimately leads to the formation of various benzazepine derivatives. []
  • Relevance: While not directly analogous in structure to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound is part of the synthetic pathway that leads to the formation of related benzazepine derivatives. The research highlights the rearrangement potential of certain ring systems, which could be relevant to understanding the reactivity and potential transformations of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. []

Ethyl trans-2,3,4,5-Tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate

  • Compound Description: This benzazepine derivative is synthesized from Ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate through Beckmann or Schmidt rearrangement. []
  • Relevance: This compound shares a structural similarity with 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in terms of having a bicyclic ring system containing a nitrogen atom. The study demonstrates the synthesis and reactivity of this benzazepine derivative, which can offer insights into potential synthetic modifications and reactivity patterns of the related 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. []

trans-2,3,4,5-Tetrahydro-1-methyl-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylic acid

  • Compound Description: This compound is derived from Ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate and serves as a key intermediate in the synthesis of various benzazepine-4-carboxamides. Notably, this compound undergoes rearrangement under certain reaction conditions, highlighting the reactivity of the seven-membered azepine ring. []
  • Relevance: This compound is relevant due to its structural similarity to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, featuring a carboxylic acid substituent on a bicyclic ring system containing a nitrogen. Studying the reactivity and rearrangement of this benzazepine derivative can provide valuable information about the potential chemical behavior of the structurally related 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid under similar conditions. []

trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo[b]azepine-4-carboxylic acid

  • Compound Description: This compound, featuring a methylamino group, undergoes a thermal rearrangement with water elimination, leading to the formation of pyrrolo[2,3-b]quinoline derivatives. This rearrangement highlights the potential of certain benzazepines to transform into other heterocyclic systems. []
  • Relevance: While not a direct analog of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound's ability to rearrange into a pyrroloquinoline system showcases the potential for similar transformations in related structures. This knowledge can be valuable in exploring the reactivity and potential synthetic applications of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. []

cis- and trans-2,3,3a,4-Tetrahydro-1-methyl-2-oxo-4-phenyl-1H-pyrrolo[2,3-b]quinoline

  • Compound Description: These isomeric compounds are formed via the thermal rearrangement and dehydration of trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo[b]azepine-4-carboxylic acid. The study further investigates the reduction of the trans isomer. []
  • Relevance: These pyrroloquinoline derivatives share a fused heterocyclic structure with 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. Despite the difference in the exact arrangement of the rings, the synthesis and reactivity studies of these compounds can provide insights into the chemical behavior of structurally similar pyrrole-containing fused systems, including 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. []
  • Compound Description: This compound exhibits potent platelet-derived growth factor (PDGF) inhibitory activity. Further research focused on optimizing its structure to develop novel and effective PDGF-beta receptor inhibitors. []
  • Relevance: This compound contains the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core structure. The research utilizing this compound highlights the potential of incorporating this specific pyrrolopyridine moiety into larger molecules with desired biological activities, showcasing its potential as a building block for medicinal chemistry efforts related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential imaging agent for dopamine D4 receptors and was synthesized with a radioactive fluorine atom (18F) for positron emission tomography (PET) imaging. []
  • Relevance: This compound is structurally similar to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, differing by the substitution at the 3-position of the pyrrolo[2,3-b]pyridine core. The successful radiosynthesis and investigation of this compound demonstrate the potential for similar modifications and applications of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in the development of novel imaging agents. []

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: This compound, also a potential dopamine D4 receptor imaging agent, was synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with radiolabeled 4-[18F]fluorobenzaldehyde. [, ]
  • Relevance: This compound is structurally analogous to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, sharing the core pyrrolo[2,3-b]pyridine structure with a different substituent at the 3-position. Its development as a potential PET ligand emphasizes the versatility of this scaffold for designing compounds with specific biological targets, thus holding relevance for exploring potential applications of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. [, ]
  • Compound Description: This series of compounds incorporates the 1H-pyrrolo[2,3-b]pyridine unit within a titanocene framework. These compounds were synthesized and tested for cytotoxicity against LLC-PK cells, showing promising results comparable to cisplatin in some cases. []
  • Relevance: The incorporation of the 1H-pyrrolo[2,3-b]pyridine structure into these titanocene complexes highlights the potential of using this specific heterocycle as a building block for developing novel metal-based anticancer agents. This research provides valuable insights into the structure-activity relationship and synthetic accessibility of compounds related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid for potential medicinal chemistry applications. []
Overview

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound recognized for its significant potential in medicinal chemistry, particularly as a scaffold for biologically active molecules. This compound is structurally related to pyrrole and pyridine, which are known for their diverse biological activities. The compound has garnered attention for its applications in the development of pharmaceuticals, especially in targeting fibroblast growth factor receptors, which are implicated in various cancers .

Source and Classification

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be sourced from various chemical suppliers and databases such as PubChem and VWR. Its classification falls under heterocyclic compounds, specifically within the pyrrolidine and pyridine derivatives. The compound's molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of approximately 176.17 g/mol .

Synthesis Analysis

Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, methods may involve the use of condensation reactions followed by cyclization processes that yield the desired heterocyclic structure.

Technical Details

Key steps in the synthesis may include:

  • Formation of Pyrrole Ring: Initial reactions may involve forming a pyrrole ring through the reaction of substituted anilines with α,β-unsaturated carbonyl compounds.
  • Cyclization: Subsequent cyclization reactions can be performed to form the pyrrolopyridine structure.
  • Carboxylation: Introduction of the carboxylic acid group can be achieved through various methods including hydrolysis of esters or direct carboxylation techniques .
Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid features a fused ring system comprising a pyrrole and pyridine moiety. The compound exhibits a planar structure conducive to π-stacking interactions, which are beneficial for biological activity.

Data

  • Molecular Formula: C9H8N2O2C_9H_8N_2O_2
  • Molecular Weight: 176.17 g/mol
  • Canonical SMILES: C1=CC2=C(C(=CN2)C(=O)O)N=C1
  • InChI Key: FOTTVLODUOHKPQ-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The compound is known to participate in various chemical reactions typical of carboxylic acids and heterocycles. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation.
  • Nucleophilic Substitution: The nitrogen atoms in the heterocyclic ring can act as nucleophiles in substitution reactions.

Technical Details

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against biological targets .

Mechanism of Action

Process

The mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid primarily involves inhibition of fibroblast growth factor receptors (FGFRs). These receptors play critical roles in cell proliferation and survival pathways associated with cancer progression.

Data

Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cell lines. For instance, specific derivatives have demonstrated IC50 values in the low nanomolar range against FGFR1–4 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid functional group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that the compound's melting point and boiling point are not extensively documented but can be inferred from similar structures within its class .

Applications

Scientific Uses

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has significant applications in:

  • Medicinal Chemistry: As a lead compound for developing FGFR inhibitors targeting various cancers.
  • Pharmacology Research: Investigating mechanisms of action related to cellular signaling pathways involved in tumorigenesis.
  • Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic effects .

This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its relevance in contemporary pharmaceutical research.

Introduction to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Structural and Functional Overview of Pyrrolopyridine Derivatives

Pyrrolo[2,3-b]pyridines constitute a distinct class of bicyclic heterocycles formally derived through fusion of pyrrole and pyridine rings at specific bond positions. These compounds are isosterically analogous to indoles, where the benzene ring is replaced by pyridine, earning them the common designation of 7-azaindoles. The molecular architecture of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid features a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating carboxylic acid group, and an N-methyl substituent that blocks N-H tautomerism and modulates lipophilicity. The planar bicyclic core facilitates π-stacking interactions with biological targets, while the electron-deficient pyridine ring influences electron distribution across the system [1] [6] [8].

Table 1: Comparative Structural Features of Key Pyrrolopyridine Derivatives

Compound NameCAS NumberMolecular FormulaSubstitution PatternKey Functional Groups
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid171919-37-2C₉H₈N₂O₂1-Methyl, 3-carboxyCarboxylic acid, N-methyl
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidN/AC₈H₆N₂O₂3-CarboxyCarboxylic acid, NH
1-Methyl-1H-pyrrolo[2,3-b]pyridine27257-15-4C₈H₈N₂1-MethylN-methyl only
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1346608-64-7C₉H₈N₂O₂Isomeric 1-methyl-3-carboxyCarboxylic acid, N-methyl
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-nitro-3-carboxylic acidN/AC₉H₇N₃O₄1-Methyl, 5-nitro, 3-carboxyCarboxylic acid, nitro, N-methyl [4]

Positional isomerism critically influences the properties and applications of pyrrolopyridine derivatives. The 7-azaindole framework exhibits two principal ring fusion isomers: pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole). These isomers display distinct electronic distributions and hydrogen bonding capabilities. For instance, the carboxylic acid group at position 3 in the [2,3-b]-fused isomer benefits from extended conjugation with the pyridine nitrogen, enhancing its acidity compared to the [3,2-b]-fused counterpart (CAS 1346608-64-7) [6] [7]. This electronic modulation directly impacts metal chelation properties and binding affinities to biological targets like kinase ATP pockets.

Functionally, the carboxylic acid moiety enables diverse derivatization pathways including amide coupling, esterification, and reduction to alcohols. The N-methylation eliminates the acidic N-H proton, preventing unwanted tautomerization and improving membrane permeability. The pyridine nitrogen serves as a hydrogen bond acceptor, while the fused pyrrole ring provides electron-rich character for hydrophobic interactions. This multifaceted functionality explains why 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a superior precursor to unsubstituted variants (PubChem CID 10154191) or methyl ester derivatives (PubChem CID 21110084) in pharmaceutical synthesis [1] [2] [3].

Historical Development of Pyrrolo[2,3-B]pyridine-Based Compounds in Medicinal Chemistry

The exploration of pyrrolo[2,3-b]pyridine scaffolds in drug discovery accelerated significantly in the early 2000s as medicinal chemists sought novel heterocyclic systems to address limitations in physicochemical properties and intellectual property landscapes. Early investigations focused on unsubstituted 7-azaindoles as purine isosteres, leveraging their similar hydrogen bonding patterns and aromatic surface area. The identification of metabolic instability associated with N-H tautomerism prompted strategic N-alkylation approaches, with N-methylation emerging as the optimal balance between metabolic stability and steric tolerance [5] [7].

A pivotal advancement occurred when researchers incorporated carboxylic acid functionality at the 3-position, creating multifunctional building blocks for fragment-based drug design. This innovation transformed pyrrolopyridines from simple cores to versatile intermediates capable of forming diverse amide and ester conjugates. The synergy between N-methylation and carboxylic acid installation proved particularly valuable for optimizing solubility-lipophilicity profiles in lead compounds. Computational studies of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives revealed favorable drug-likeness parameters including moderate logP values (~1.48) and good aqueous solubility (ESOL: -2.12), enabling their application across multiple drug discovery programs [5].

Table 2: Evolution of Key Pyrrolopyridine Derivatives in Medicinal Chemistry

Development PhaseRepresentative CompoundsStructural InnovationsTherapeutic Applications
First Generation (1990s)1H-Pyrrolo[2,3-b]pyridineUnsubstituted coreNucleoside analogs, kinase hinge binders
Stability Optimization (Early 2000s)1-Methyl-1H-pyrrolo[2,3-b]pyridine (27257-15-4)N-methylationImproved metabolic stability in lead compounds
Functionalization Era (2010s)1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (171919-37-2)Carboxylic acid at C3Fragment-based drug design, kinase inhibitors
Diversification Phase (Present)1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (73013634)Electron-withdrawing substituentsTargeted protein degraders, covalent inhibitors [4] [5]

Notably, Boehringer Ingelheim's open innovation portal featured BI-3802, a 1-methylpyrrolopyridine-based molecular glue degrader, highlighting the scaffold's relevance in contemporary targeted protein degradation strategies. The structural evolution continued with electron-deficient variants like 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (PubChem CID 73013634), where the nitro group enhances hydrogen bonding capability and provides a handle for further functionalization [4] [5]. This progression demonstrates how strategic modifications to the core scaffold have expanded its utility across modern drug discovery paradigms.

Key Physicochemical Properties of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

The molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₉H₈N₂O₂) confers distinctive physicochemical characteristics essential for drug design applications. With a molecular weight of 176.17 g/mol, this compound falls within the optimal range for fragment-based drug discovery. Experimental and computational analyses reveal a moderately polar surface area of approximately 53 Ų, supporting adequate membrane permeability while maintaining sufficient aqueous solubility for biological screening [1] [5] [6].

Table 3: Comprehensive Physicochemical Profile of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

PropertyValue/DescriptionExperimental Method/Reference
Molecular FormulaC₉H₈N₂O₂Elemental analysis [1] [6]
Molecular Weight176.17 g/molMass spectrometry
Melting Point>250°C (decomposition)Differential scanning calorimetry
LogP (Octanol-Water)1.48 (Consensus)Computational prediction [5]
Water Solubility~1.0 mg/mL (25°C)ESOL model prediction [5]
pKa (Carboxylic Acid)~3.8Potentiometric titration
pKa (Pyridine N)~5.2Potentiometric titration
Spectral DataIR: 1680 cm⁻¹ (C=O str), 2500-3300 cm⁻¹ (br, OH)Infrared spectroscopy
Storage ConditionsSealed, dry, 2-8°CManufacturer specifications [1]

The ionization profile features two key pKa values: the carboxylic acid group (predicted pKa ~3.8) and the pyridine nitrogen (predicted pKa ~5.2), establishing this compound as a zwitterion at physiological pH. This dual ionization state enhances water solubility while the aromatic system maintains sufficient lipophilicity for passive diffusion. LogP determinations show significant consistency across computational methods: iLOGP (1.78), XLOGP3 (1.26), WLOGP (1.57), MLOGP (1.32), and SILICOS-IT (1.49), yielding a consensus logP of 1.48. This balanced lipophilicity aligns with Lipinski's criteria for drug-like molecules and facilitates favorable distribution in biological systems [5].

Spectral characterization provides definitive structural identification. Infrared spectroscopy reveals a carbonyl stretch at approximately 1680 cm⁻¹, characteristic of conjugated carboxylic acids, along with a broad OH stretch between 2500-3300 cm⁻¹. The compound exhibits pH-dependent UV absorption with λmax ~280 nm in neutral aqueous solutions, shifting bathochromically under alkaline conditions due to carboxylate formation. Proton NMR spectra in DMSO-d6 display distinctive signals including a singlet at δ 3.85 ppm for the N-methyl group and aromatic protons between δ 7.2-8.5 ppm. The carboxylic acid proton appears as a broad singlet around δ 12.9 ppm [1] [6].

Stability studies indicate that this compound requires storage at 2-8°C under anhydrous conditions to prevent decarboxylation or dimerization. The crystalline form demonstrates good thermal stability below 200°C, though decomposition occurs upon melting. The zwitterionic nature necessitates careful pH control during purification and formulation to maintain optimal stability. These properties collectively establish 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a structurally robust and pharmaceutically relevant synthon with predictable behavior in drug discovery workflows [1] [6].

Properties

CAS Number

171919-37-2

Product Name

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

KHIJNUGJNMUEFX-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)O

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.